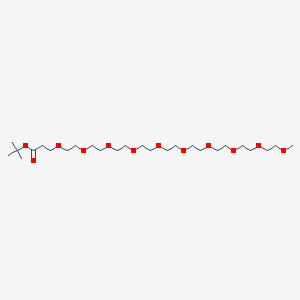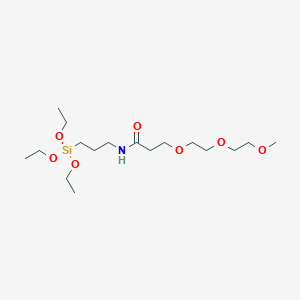
KuFal194
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KuFal194 is a selective DYRK1A inhibitor.
Wissenschaftliche Forschungsanwendungen
- Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design :
- Summary : This paper discusses the development of indole-3-carbonitriles as potential DYRK1A inhibitors, which is significant due to the role of DYRK1A in Down syndrome and Alzheimer's disease. The research focuses on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, known as KuFal194, a molecule with poor water solubility, limiting its usage in cellular assays and animal models. The study then explores the design and evaluation of smaller, less lipophilic DYRK1A inhibitors based on this compound's structure. The newly designed inhibitors were tested through molecular docking studies and in vitro assays, revealing potential nanomolar inhibitors with submicromolar activity in cell culture assays.
- Authors : Rosanna Meine, W. Becker, Hannes Falke, L. Preu, N. Loaëc, L. Meijer, C. Kunick
- Year : 2018
- Journal : Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry
- Link : Indole-3-Carbonitriles as DYRK1A Inhibitors
Eigenschaften
Molekularformel |
C16H9IN2O2 |
|---|---|
Molekulargewicht |
388.16 |
IUPAC-Name |
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21) |
InChI-Schlüssel |
SDRAETFVRBBLOB-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC2=CC=CC=C2C3=C1C4=C(N3)C(I)=CC=C4)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KuFal-194; KuFal 194; KuFal194 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)








